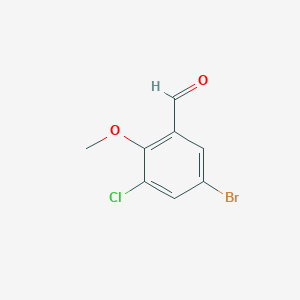

5-Bromo-3-chloro-2-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMYZNFVODWIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Chloro 2 Methoxybenzaldehyde

Retrosynthetic Pathways and Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 5-bromo-3-chloro-2-methoxybenzaldehyde, several disconnection strategies can be envisioned, primarily involving the cleavage of carbon-carbon and carbon-heteroatom bonds associated with the functional groups.

The key functional groups are the aldehyde (-CHO), methoxy (B1213986) (-OCH₃), chloro (-Cl), and bromo (-Br) substituents. The order of their introduction is critical due to their differing directing effects in electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing.

Aldehyde Group (-CHO): Strongly deactivating and meta-directing.

Halogens (-Br, -Cl): Deactivating yet ortho, para-directing.

Hydroxyl Group (-OH): A potential precursor to the methoxy group, it is strongly activating and ortho, para-directing.

Two primary retrosynthetic pathways emerge as the most plausible:

Pathway I: Late-stage O-Methylation This pathway involves introducing the methoxy group in the final step. The key disconnection is the C-O bond of the methoxy ether. This leads back to the phenolic precursor, 5-bromo-3-chloro-2-hydroxybenzaldehyde. This intermediate can be further disconnected by targeting the C-Br and C-Cl bonds, suggesting a stepwise halogenation of a simpler hydroxybenzaldehyde. A logical sequence would be:

Start with 2-hydroxybenzaldehyde (salicylaldehyde).

Introduce the chloro group at the 3-position.

Introduce the bromo group at the 5-position.

Perform O-methylation of the phenolic hydroxyl to yield the final product.

Pathway II: Late-stage Formylation This strategy involves introducing the aldehyde group as the final or near-final step. The C-C bond between the aromatic ring and the aldehyde carbon is disconnected. This points to a trisubstituted anisole, 4-bromo-2-chloro-1-methoxybenzene (B41808), as the key precursor. This precursor can be synthesized from simpler starting materials, such as 3-chloroanisole, through regioselective halogenation. The sequence would be:

Start with a suitable precursor like 3-chlorophenol.

O-methylation to form 3-chloroanisole.

Regioselective bromination to yield 4-bromo-2-chloro-1-methoxybenzene.

Formylation at the position ortho to the methoxy group to afford the target molecule.

These pathways highlight the importance of controlling regioselectivity during halogenation and formylation, which will be discussed in the subsequent sections.

Halogenation Protocols for Precursor Aromatic Systems

The introduction of bromine and chlorine atoms onto the aromatic ring at specific positions is a pivotal aspect of the synthesis. The choice of halogenating agent and reaction conditions depends on the activation level of the aromatic substrate and the directing influence of existing substituents.

In the context of synthesizing this compound, bromination must be directed to the desired position. For a precursor such as 3-chloro-2-hydroxybenzaldehyde, the hydroxyl group is a powerful ortho, para-director. The position para to the hydroxyl group (C-5) is highly activated and sterically accessible, making it the preferred site for electrophilic bromination.

Common brominating agents for activated aromatic systems like phenols include:

Molecular Bromine (Br₂): Often used in a solvent like acetic acid or chloroform (B151607). This classic method is effective but can sometimes lead to over-bromination if not carefully controlled.

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is frequently used for the regioselective bromination of activated rings and can be employed in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). nih.gov Using NBS can offer high regioselectivity in electrophilic aromatic brominations. nih.gov

Tetraalkylammonium Tribromides: These reagents are known to be highly para-selective for the bromination of phenols. nih.gov

The reaction mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. For precursors like 3-chloro-2-hydroxybenzaldehyde, the strong activating effect of the hydroxyl group decisively directs the incoming bromine electrophile to the C-5 position.

Table 1: Comparison of Common Brominating Agents for Phenolic Systems

| Reagent | Typical Conditions | Selectivity | Advantages |

|---|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid, 25-100°C | Good, but risk of polybromination | Readily available, inexpensive |

| N-Bromosuccinimide (NBS) | Acetonitrile or THF, 0-25°C | High para-selectivity | Milder conditions, easier handling |

| Pyridinium Bromide Perbromide | Acetic Acid, 25°C | High para-selectivity | Solid reagent, controlled bromine release |

Ortho- and Para-Chlorination Strategies

Chlorination of the aromatic precursor must also be precisely controlled. If starting from a 2-methoxyphenol or 2-methoxybenzaldehyde (B41997) derivative, the methoxy group directs incoming electrophiles to the ortho and para positions. brainly.in To achieve substitution at the C-3 position, the stronger directing group must favor this site, or other positions must be blocked.

In a precursor like 5-bromo-2-hydroxybenzaldehyde, both the hydroxyl and bromo groups are ortho, para-directing. The hydroxyl group's activating effect is dominant. The position para to the -OH is occupied by bromine. The two ortho positions are C-3 and C-1. C-3 is available for substitution.

Effective chlorinating agents for these transformations include:

Sulfuryl Chloride (SO₂Cl₂): A versatile reagent for the chlorination of activated aromatics. It can provide good yields for ortho-chlorination of substituted anisoles. rsc.org

N-Chlorosuccinimide (NCS): A milder alternative to sulfuryl chloride and molecular chlorine, often used for substrates that are sensitive to harsher conditions. rsc.org

Molecular Chlorine (Cl₂): Can be used, but its high reactivity can make selective monochlorination challenging. It is typically used in the presence of a Lewis acid catalyst for less activated rings. brainly.in

A directed metalation approach can also be employed for precise ortho-halogenation. This involves using a directing group (like the methoxy group) to guide a strong base (e.g., an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryl anion is then quenched with an electrophilic chlorine source (e.g., hexachloroethane) to install the chlorine atom with high regioselectivity. rsc.orgrsc.org

Formylation and O-Methylation Procedures

The introduction of the aldehyde function and the conversion of a phenolic hydroxyl to a methoxy ether are the final key transformations.

Formylation, the introduction of a -CHO group, can be achieved through several named reactions, with the choice depending on the substrate.

Vilsmeier-Haack Reaction: This is a highly effective method for formylating electron-rich aromatic rings. organic-chemistry.org It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org A precursor like 4-bromo-2-chloro-1-methoxybenzene is a suitable substrate, as the methoxy group activates the ring towards electrophilic substitution. The reaction generally favors formylation at the sterically less hindered para position relative to the activating group, but if this is blocked, ortho formylation occurs. jk-sci.comchemistrysteps.com

Duff Reaction: This method is specific for the ortho-formylation of phenols. wikipedia.orgecu.edu It uses hexamine (hexamethylenetetramine) as the formyl source in an acidic medium (e.g., glycerol, trifluoroacetic acid). wikipedia.orgthieme-connect.com If the synthetic strategy proceeds via a phenolic intermediate, the Duff reaction could be employed, though it is known for sometimes being inefficient. wikipedia.org The reaction mechanism involves the formation of an iminium ion that attacks the activated phenol (B47542) ring, preferentially at the ortho position. wikipedia.orgrsc.org

Reimer-Tiemann Reaction: Another classic method for ortho-formylating phenols, this reaction uses chloroform (CHCl₃) in a strong base. It proceeds via a dichlorocarbene (B158193) intermediate. While effective, it can have limitations regarding yield and substrate scope.

Table 2: Key Formylation Reactions for Aromatic Systems

| Reaction | Substrate Type | Reagents | Position of Formylation |

|---|---|---|---|

| Vilsmeier-Haack | Electron-rich arenes (e.g., anisoles) | DMF, POCl₃ | Para to activator (or ortho if para is blocked) |

| Duff Reaction | Phenols | Hexamine, Acid | Ortho to hydroxyl group |

| Reimer-Tiemann | Phenols | CHCl₃, Strong Base | Ortho to hydroxyl group |

| Ortho-lithiation | Directed arenes | n-BuLi, then DMF | Ortho to directing group |

Etherification of Phenolic Hydroxyl Groups

When the synthetic route involves a phenolic intermediate such as 5-bromo-3-chloro-2-hydroxybenzaldehyde, the final step is the conversion of the hydroxyl group to a methoxy ether.

The Williamson ether synthesis is the most common and reliable method for this transformation. francis-press.commasterorganicchemistry.com The process involves two main steps:

Deprotonation of the Phenol: The acidic phenolic proton is removed by a suitable base to form a more nucleophilic phenoxide anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Nucleophilic Substitution: The resulting phenoxide attacks a methylating agent in an Sₙ2 reaction. Standard methylating agents are methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

The reaction is typically carried out in a polar aprotic solvent like acetone, DMF, or acetonitrile to facilitate the Sₙ2 reaction. While the Williamson synthesis is highly versatile, steric hindrance around the hydroxyl group can slow the reaction. acs.orgnih.gov However, for the precursor 5-bromo-3-chloro-2-hydroxybenzaldehyde, the hydroxyl group is sufficiently accessible for efficient methylation.

Chemo- and Regioselective Synthesis Optimization

The arrangement of the bromo, chloro, methoxy, and aldehyde groups on the benzaldehyde (B42025) scaffold presents a significant synthetic challenge due to the competing directing effects of these substituents. The strongly activating, ortho, para-directing methoxy group and the deactivating, meta-directing aldehyde group dictate the positions of subsequent electrophilic substitutions. A logical synthetic approach commences with 2-methoxybenzaldehyde (o-anisaldehyde) and proceeds through sequential halogenation steps, where regioselectivity is the critical factor.

The primary pathway involves two key electrophilic aromatic substitution reactions:

Regioselective Bromination: Introduction of a bromine atom at the C5 position, which is para to the activating methoxy group.

Regioselective Chlorination: Subsequent introduction of a chlorine atom at the C3 position, which is ortho to the methoxy group.

Optimizing this sequence requires careful selection of catalysts and reaction conditions to maximize the yield of the desired isomer while minimizing the formation of unwanted byproducts.

The efficiency and selectivity of the halogenation steps in the synthesis of this compound are heavily reliant on the catalytic system employed. Research into the halogenation of phenols, anilines, and their derivatives has produced a variety of catalysts that can be applied to this specific synthetic challenge.

Catalysts for Regioselective Bromination:

The initial bromination of 2-methoxybenzaldehyde is directed by the powerful ortho, para-directing methoxy group. To achieve high selectivity for the desired 5-bromo isomer (para-substitution), catalysts are employed to enhance the electrophilicity of the bromine source and control the reaction's regiochemical outcome.

Brønsted Acid Catalysis: p-Toluenesulfonic acid (pTsOH) has been shown to be an effective promoter for the regioselective monobromination of substituted phenols using N-bromosuccinimide (NBS). nih.govresearchgate.net The proposed mechanism involves the activation of NBS by the acid, which can lead to a high preference for para-bromination. This approach is advantageous due to its mild conditions and the low cost of the catalyst.

Lewis Acid Catalysis: While traditional Lewis acids like FeCl₃ or AlCl₃ are effective in activating elemental bromine, they can sometimes lead to over-halogenation or isomerization. wikipedia.orgmasterorganicchemistry.com Milder Lewis acids, such as copper(II) bromide (CuBr₂), can serve as both a catalyst and a bromine source, offering high yields for the para-bromination of electron-rich aromatics under moderate conditions. beilstein-journals.org

Catalysts for Regioselective Chlorination:

Following bromination, the selective introduction of a chlorine atom at the C3 position of 5-bromo-2-methoxybenzaldehyde (B189313) requires overcoming the deactivating effect of the existing bromine and aldehyde groups. The catalyst's role is to activate the chlorinating agent sufficiently to react at the only remaining activated position (ortho to the methoxy group).

Ammonium (B1175870) Salt Catalysis: Recent developments have shown that certain ammonium salts can catalyze the ortho-selective chlorination of phenols. scientificupdate.com This method often uses 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorine source and is believed to proceed through an N-halo intermediate that facilitates directed chlorination. scientificupdate.com

Copper-Catalyzed Halogenation: Copper(II) chloride (CuCl₂) has been utilized for the regioselective chlorination of electron-rich arenes, often with molecular oxygen as an oxidant. rsc.org These systems can provide high regioselectivity and are part of a broader effort to develop more environmentally benign catalytic processes.

The following interactive table summarizes catalyst performance for reactions analogous to those required for the target synthesis.

| Reaction Step | Starting Material Analogue | Halogenating Agent | Catalyst | Key Outcome/Selectivity | Yield (%) |

| Bromination | p-substituted phenols | NBS | pTsOH | Selective mono ortho-bromination | >86 |

| Chlorination | Phenols | DCDMH | (iPr)₂NH₂⁺ Cl⁻ | High ortho-selectivity | ~90 |

| Halogenation | Electron-rich arenes | CuCl₂ / LiCl | O₂ (oxidant) | Regioselective chlorination | Varies |

Note: Data is derived from studies on analogous substrates and serves to illustrate catalyst efficacy for the targeted transformations. nih.govscientificupdate.comrsc.org

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome of each halogenation step is determined by the interplay of electronic and steric effects of the substituents on the aromatic ring.

Mechanism of Bromination:

The first step is the bromination of 2-methoxybenzaldehyde. The methoxy group (-OCH₃) is a strong activating group that donates electron density to the ring, particularly at the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion or sigma complex). The aldehyde group (-CHO) is a deactivating group that withdraws electron density, primarily from the ortho and para positions relative to itself.

Generation of the Electrophile: A catalyst, such as a Lewis acid (e.g., FeBr₃) or a Brønsted acid, activates the bromine source (e.g., Br₂ or NBS) to generate a potent electrophile (Br⁺). libretexts.org The catalyst polarizes the Br-Br bond, making one bromine atom highly electrophilic. libretexts.org

Nucleophilic Attack: The π-electron system of the 2-methoxybenzaldehyde ring attacks the electrophilic bromine atom. This attack occurs preferentially at the C5 position (para to the -OCH₃ group) due to the powerful electron-donating resonance effect of the methoxy group and lower steric hindrance compared to the C3 position.

Arenium Ion Intermediate: A resonance-stabilized carbocation intermediate, the arenium ion, is formed. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbon bearing the methoxy group, highlighting its stabilizing influence.

Deprotonation: A weak base removes the proton from the C5 position, restoring the aromaticity of the ring and yielding 5-bromo-2-methoxybenzaldehyde.

Mechanism of Chlorination:

The second step involves the chlorination of 5-bromo-2-methoxybenzaldehyde. The directing effects are now more complex. The -OCH₃ group still strongly activates the remaining ortho position (C3). The bromine at C5 is a deactivating group but also an ortho, para-director. The aldehyde remains a deactivating meta-director. The combined effect strongly favors substitution at the C3 position, which is activated by the methoxy group and not significantly hindered.

Generation of the Chlorine Electrophile: A catalyst (e.g., AlCl₃) activates the chlorine source (e.g., Cl₂ or NCS) to form a highly electrophilic species (Cl⁺). masterorganicchemistry.com

Nucleophilic Attack: The aromatic ring attacks the chlorine electrophile at the C3 position. This is the most nucleophilic site due to the dominant activating and directing effect of the adjacent methoxy group.

Arenium Ion Formation: A new arenium ion intermediate is formed. Its stability is again primarily derived from the resonance contribution of the methoxy group.

Deprotonation: A base removes the proton from the C3 position, leading to the final product, this compound, and regeneration of the catalyst.

Understanding these mechanistic details is crucial for troubleshooting the synthesis and for the rational design of more efficient and selective catalytic systems.

Advanced Chemical Transformations and Derivatization of 5 Bromo 3 Chloro 2 Methoxybenzaldehyde

Carbon-Carbon Bond Forming Reactions

The presence of a bromine atom on the aromatic ring of 5-Bromo-3-chloro-2-methoxybenzaldehyde makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Furthermore, the aldehyde functional group provides a reactive site for condensation reactions.

Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)

The bromine atom at the C-5 position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors such as palladium(II) acetate (B1210297) [Pd(OAc)₂] combined with phosphine (B1218219) ligands.

Sonogashira Coupling: To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. This reaction is highly efficient for creating arylalkynes, which are important intermediates in the synthesis of more complex molecules.

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | Biaryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N or i-Pr₂NH | THF or DMF | Arylalkyne derivative |

Aldol Condensations and Knoevenagel Reactions

The aldehyde group of this compound is susceptible to nucleophilic attack, making it a suitable electrophile in condensation reactions.

Aldol Condensation: In the presence of a base or acid catalyst, this compound can react with enolizable ketones or aldehydes to form β-hydroxy carbonyl compounds. harvard.edu These intermediates can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds, a class of molecules with significant synthetic utility. harvard.edu Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in these reactions, preventing self-condensation.

Knoevenagel Condensation: This reaction involves the condensation of this compound with active methylene (B1212753) compounds, such as malonic acid derivatives or cyanoacetates, in the presence of a weak base like piperidine (B6355638) or pyridine. orientjchem.org The reaction typically proceeds to the dehydrated α,β-unsaturated product. orientjchem.org The Knoevenagel condensation is a reliable method for the synthesis of substituted alkenes. orientjchem.org

Table 2: Condensation Reactions Involving this compound

| Reaction Type | Reagent | Catalyst | Product Type |

| Aldol Condensation | Acetone | NaOH or KOH | α,β-Unsaturated ketone |

| Knoevenagel Condensation | Diethyl malonate | Piperidine | Diethyl 2-((5-bromo-3-chloro-2-methoxyphenyl)methylene)malonate |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is challenging due to the presence of electron-donating methoxy (B1213986) group, which deactivates the ring towards nucleophilic attack. For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. libretexts.org In this molecule, neither the bromo nor the chloro substituent is sufficiently activated by the existing groups for facile SNAr.

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, some substitution might be achievable. The chlorine atom would be the more likely leaving group in such a scenario due to the stronger C-Cl bond compared to the C-Br bond, making bromide a better leaving group. Theoretical studies and experiments with analogous, more activated systems would be necessary to fully elucidate the potential for SNAr reactions with this substrate.

Electrophilic Aromatic Substitution (EAS) Reactivity Studies

The benzene (B151609) ring of this compound is substituted with both activating (methoxy) and deactivating (bromo, chloro, and aldehyde) groups. The methoxy group is a strong activating group and an ortho-, para-director. The halogens are deactivating but also ortho-, para-directing. The aldehyde group is a strong deactivating group and a meta-director.

Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions and would likely lead to a mixture of products or no reaction at all.

Functional Group Manipulations of the Aldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry and can be readily transformed into a variety of other functional groups.

Oxidation and Reduction Pathways

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid. A variety of oxidizing agents can be used for this transformation, ranging from mild reagents like silver oxide (Tollens' reagent) or sodium chlorite (B76162) to stronger oxidants like potassium permanganate (B83412) or chromic acid. The choice of reagent will depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for its selectivity and ease of handling, as it will not reduce other functional groups present in the molecule under standard conditions.

Table 3: Oxidation and Reduction of the Aldehyde Moiety

| Transformation | Reagent | Product |

| Oxidation | Sodium chlorite (NaClO₂) | 5-Bromo-3-chloro-2-methoxybenzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (5-Bromo-3-chloro-2-methoxyphenyl)methanol |

Schiff Base Formation and Imine Chemistry

The aldehyde functional group in this compound is a prime site for derivatization through reactions with primary amines to form Schiff bases, also known as imines. This condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration.

While the formation of Schiff bases is a fundamental and widely employed transformation for benzaldehydes, a comprehensive review of the scientific literature and patent databases did not yield specific, documented examples of Schiff base formation starting from this compound. The inherent reactivity of the aldehyde group suggests that it would readily undergo condensation with various primary amines to yield the corresponding N-substituted imines. Such derivatives are of significant interest in coordination chemistry, as they can act as ligands for metal complexes, and in medicinal chemistry, where the imine moiety is a common pharmacophore. However, at present, the synthesis and characterization of Schiff bases derived from this particular substituted benzaldehyde (B42025) remain to be reported in the accessible literature.

One documented transformation of the aldehyde group in this compound is its oxidation to a formate (B1220265) ester. This reaction, detailed in patent literature, demonstrates the accessibility and reactivity of the aldehyde moiety for transformations other than imine formation. google.comgoogle.com

| Reactant | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 5-bromo-3-chloro-2-methoxyphenyl formate | 70% | google.comgoogle.com |

Exploiting Halogen Functionality in Further Transformations

The presence of both bromine and chlorine atoms on the aromatic ring of this compound offers significant opportunities for selective functionalization through a variety of cross-coupling and substitution reactions. The differential reactivity of aryl bromides and chlorides under certain catalytic conditions can, in principle, allow for stepwise modifications of the molecule. Aryl bromides are generally more reactive than aryl chlorides in common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

This difference in reactivity would theoretically allow for a selective reaction at the C-Br bond while leaving the C-Cl bond intact for a subsequent, different transformation under more forcing conditions. Such strategies are powerful tools in the construction of complex, highly substituted aromatic compounds.

Despite the synthetic potential afforded by the bromo and chloro substituents, a thorough search of the available scientific literature and patents did not reveal specific examples of reactions that exploit the halogen functionality of this compound. While general methods for the cross-coupling of related dihalogenated aromatic compounds are well-established, their application to this particular substrate has not been explicitly described. The potential for selective Suzuki coupling at the bromide position, for instance, would introduce a new aryl or alkyl group at the 5-position, leading to a diverse range of derivatives. Similarly, nucleophilic aromatic substitution reactions, though generally more challenging for aryl chlorides and bromides unless activated by strong electron-withdrawing groups, could also be envisioned under specific conditions.

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Chloro 2 Methoxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are fundamental to modern computational chemistry, providing deep insights into the electronic structure and properties of molecules.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles of 5-Bromo-3-chloro-2-methoxybenzaldehyde. Analysis of the electronic structure would involve examining the distribution of electrons within the molecule and could include calculations of atomic charges to understand the effects of the bromo, chloro, and methoxy (B1213986) substituents on the benzaldehyde (B42025) scaffold.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A DFT study would provide the energies of these orbitals and their spatial distribution, allowing for predictions about the molecule's reactivity and potential reaction sites.

Vibrational Frequencies and Spectroscopic Property Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. A thorough computational analysis would provide a table of calculated vibrational modes and their corresponding frequencies, aiding in the interpretation of experimental spectroscopic data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, an MEP map would reveal how the electronegative halogen atoms and the electron-donating methoxy group influence the electrostatic landscape of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways and determine the activation energies. This would be particularly useful for understanding its synthesis or its interactions with biological targets.

Research Applications in Advanced Materials Science and Organic Optoelectronics

Precursor in Polymer Synthesis and Functional Coatings

There is currently no specific information available in scientific literature detailing the use of 5-Bromo-3-chloro-2-methoxybenzaldehyde as a monomer or precursor for polymer synthesis or in the development of functional coatings.

Development of Fluorescent Probes and Luminescent Materials

Detailed research findings on the application of this compound in the creation of fluorescent probes or luminescent materials are not present in the available literature.

Role in the Synthesis of Liquid Crystalline Compounds

There is no specific evidence or published research to suggest that this compound is used in the synthesis of liquid crystalline compounds.

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

No studies have been identified that utilize this compound as a ligand or building block for the synthesis of Metal-Organic Frameworks or coordination polymers.

Exploration of 5 Bromo 3 Chloro 2 Methoxybenzaldehyde in Medicinal Chemistry and Agrochemical Research Mechanistic Focus

Scaffold for the Synthesis of Heterocyclic Drug Candidates

5-Bromo-3-chloro-2-methoxybenzaldehyde represents a versatile scaffold for the synthesis of novel heterocyclic compounds, a cornerstone of medicinal chemistry. The aldehyde functional group is highly reactive and serves as a key handle for a variety of chemical transformations. Its reactivity allows for the construction of diverse heterocyclic systems through condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds.

The presence of three distinct substituents on the benzene (B151609) ring—bromo, chloro, and methoxy (B1213986) groups—provides multiple points for further chemical modification. This polysubstituted nature is advantageous for creating a library of derivatives with varied electronic and steric properties. These variations are crucial for exploring the structure-activity relationships of the resulting heterocyclic compounds. The bromo and chloro substituents, in particular, can be utilized in cross-coupling reactions to introduce additional complexity and functionality.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically explore the impact of modifying each part of the molecule.

A hypothetical SAR study on a series of heterocyclic derivatives synthesized from this scaffold could involve the following modifications:

Modification of the Heterocyclic Ring: The nature of the heterocyclic ring system itself would be a primary point of variation. Different ring sizes, heteroatom compositions, and substitution patterns would be explored to identify the most promising core structure.

Substitution at the Bromo and Chloro Positions: The bromine and chlorine atoms could be replaced with other functional groups via reactions like Suzuki or Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic and heteroaromatic moieties, to probe their effect on biological activity.

Modification of the Methoxy Group: The methoxy group could be demethylated to a hydroxyl group, which could then be further functionalized. Alternatively, it could be replaced with other alkoxy groups of varying sizes to investigate the steric and electronic requirements at this position.

The insights gained from these systematic modifications would guide the design of more potent and selective drug candidates.

The rational design of ligands for specific protein targets is a key strategy in modern drug discovery. The structural features of this compound make it an interesting starting point for the design of ligands intended to interact with protein binding sites.

The aldehyde group can act as a hydrogen bond acceptor, while the methoxy group can also participate in hydrogen bonding. The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site. The bromo and chloro substituents can form halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.

Computational modeling techniques, such as molecular docking, can be employed to predict how derivatives of this compound might bind to a target protein. These in silico studies can help prioritize the synthesis of compounds that are most likely to have high binding affinity and specificity. The polysubstituted nature of the scaffold allows for fine-tuning of the ligand's shape and electronic properties to achieve optimal complementarity with the target's binding pocket.

Intermediate in the Development of Targeted Agrochemical Agents

In the field of agrochemical research, there is a continuous need for new and effective herbicides, insecticides, and fungicides with improved target specificity and environmental profiles. Substituted benzaldehydes are valuable intermediates in the synthesis of a wide array of agrochemicals.

The unique substitution pattern of this compound could be leveraged to create novel agrochemical agents. The presence of halogens is a common feature in many successful pesticides, as they can enhance biological activity and metabolic stability. The methoxy group can also influence the compound's physicochemical properties, such as solubility and lipophilicity, which are important for its uptake and transport in plants or insects.

While there is no specific information on the use of this compound in agrochemical synthesis, its structural motifs are present in various classes of pesticides. For example, it could potentially be used as a building block for the synthesis of novel pyrethroid insecticides or strobilurin fungicides.

Investigations into Enzyme Inhibition Mechanisms (e.g., specific enzyme classes)

The aldehyde functionality of this compound makes it a candidate for investigating enzyme inhibition mechanisms, particularly for enzymes that have a reactive nucleophile in their active site, such as cysteine proteases or dehydrogenases. The aldehyde can form a reversible covalent bond with a nucleophilic residue, leading to inhibition of the enzyme's activity.

The substituents on the aromatic ring would play a crucial role in modulating the inhibitory potency and selectivity. The electronic effects of the bromo, chloro, and methoxy groups would influence the reactivity of the aldehyde group. Furthermore, these substituents would be critical for establishing non-covalent interactions with the enzyme's active site, thereby influencing the binding affinity of the inhibitor.

Kinetic studies would be essential to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key parameters such as the inhibition constant (Ki). X-ray crystallography of the enzyme-inhibitor complex could provide detailed structural insights into the binding mode and the specific interactions that contribute to inhibition.

Rational Design of Biologically Relevant Small Molecules

The principles of rational design aim to create small molecules with specific biological functions based on a detailed understanding of the target's structure and mechanism. choderalab.orgrsc.org The this compound scaffold offers a solid foundation for such design efforts.

By combining computational methods with synthetic chemistry, it is possible to design and create novel molecules with tailored properties. For example, if the goal is to develop an inhibitor for a specific kinase, the this compound core could be elaborated with functional groups that are known to interact with the ATP-binding site of kinases.

The data from SAR studies, protein-ligand interaction studies, and enzyme inhibition assays would all feed back into the rational design process, allowing for an iterative optimization of the lead compounds. This data-driven approach can significantly accelerate the discovery of new biologically relevant small molecules for therapeutic or agrochemical applications.

Advanced Analytical Methodologies for Research Purity and Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Profiling

Chromatographic techniques are fundamental for separating and identifying impurities within a sample of 5-Bromo-3-chloro-2-methoxybenzaldehyde, thereby establishing a purity profile. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For halogenated benzaldehydes, GC is frequently employed to verify purity. mdpi.com The analysis of aldehydes by GC is often ideal for low-molecular-weight species as it avoids nucleophilic solvents like water that can cause degradation. americanpharmaceuticalreview.com A typical GC system for this purpose would involve a non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5), coupled with a Flame Ionization Detector (FID). mdpi.com Nitrogen is commonly used as the carrier gas. mdpi.com This setup effectively separates the target compound from volatile impurities and starting materials.

High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is a viable approach for aldehydes that are less volatile or potentially reactive at the high temperatures used in GC. americanpharmaceuticalreview.com The reactivity of the aldehyde group must be considered; sterically hindered or electron-donating groups can increase the stability of the molecule, making RP-HPLC a suitable characterization method. americanpharmaceuticalreview.com A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allowing for the separation of the main compound from non-volatile or polar impurities.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Technique | Ideal for volatile and thermally stable compounds. americanpharmaceuticalreview.com | Suitable for less volatile or thermally sensitive compounds. americanpharmaceuticalreview.com |

| Stationary Phase | (5%-phenyl)-methylpolysiloxane (e.g., HP-5 column). mdpi.com | Octadecylsilyl silica (B1680970) gel (C18) |

| Mobile Phase | Inert carrier gas (e.g., Nitrogen, Helium). mdpi.com | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Flame Ionization Detector (FID). mdpi.com | UV-Vis Diode Array Detector (DAD/PDA) |

| Typical Application | Quantifying volatile impurities and residual solvents. | Separating non-volatile impurities and degradation products. |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, serves as a rapid and reliable method for the quantitative analysis of this compound in solution. This technique is based on the Beer-Lambert law, which correlates the absorbance of a substance to its concentration.

To perform a quantitative analysis, a solution of the compound is prepared in a suitable solvent (one that does not absorb in the same region as the analyte), and its UV-Vis spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified, which provides the highest sensitivity for measurement. For various halogenated benzaldehydes, these absorbance maxima are typically found in the UV region between 260 nm and 310 nm. mdpi.com A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating from the calibration curve.

| Compound | Wavelength of Maximum Absorbance (λmax) |

|---|---|

| 4-Chlorobenzaldehyde | 260 nm mdpi.com |

| 4-Bromobenzaldehyde | 263 nm mdpi.com |

| 2,4-Dichlorobenzaldehyde | 263 nm mdpi.com |

| 2,6-Dichlorobenzaldehyde | 297 nm mdpi.com |

| 2,3-Dichlorobenzaldehyde | 306 nm mdpi.com |

Note: The specific λmax for this compound would be determined experimentally.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Material Stability

Thermal analysis techniques are indispensable for evaluating the material stability and thermal properties of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about how the material behaves under controlled temperature changes. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. universallab.org This analysis is critical for determining the thermal stability of the compound. As the sample is heated, a TGA curve is generated, plotting mass loss versus temperature. Significant mass loss indicates decomposition. The onset temperature of this mass loss is a key indicator of the material's thermal stability. universallab.org TGA can also quantify the amount of residual inorganic material or moisture content. labmanager.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. universallab.org DSC is used to detect physical transitions, such as melting and crystallization. labmanager.com When this compound is heated, its melting will be observed as an endothermic peak on the DSC thermogram, where the peak temperature corresponds to the melting point. The area under this peak is proportional to the enthalpy of fusion. This data is crucial for purity assessment (as impurities can depress and broaden the melting peak) and for understanding the material's physical form.

Together, TGA and DSC offer a comprehensive thermal profile. For instance, DSC can identify a melting event, while TGA can confirm whether the compound decomposes at or near its melting temperature. mt.com

| Technique | Primary Measurement | Key Information Obtained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature. universallab.org | Thermal stability, decomposition temperature, moisture/volatile content. universallab.org |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature. labmanager.com | Melting point, crystallization temperature, phase transitions, enthalpy of fusion. labmanager.com |

Future Research Trajectories and Interdisciplinary Opportunities

Sustainable and Novel Synthetic Routes for Halogenated Benzaldehydes

The synthesis of halogenated benzaldehydes traditionally involves methods that can be hazardous and environmentally taxing. Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways. For a molecule like 5-Bromo-3-chloro-2-methoxybenzaldehyde, this could involve several innovative approaches:

Catalytic Methodologies : The use of transition-metal catalysis for the selective halogenation of aromatic compounds is a burgeoning field. Research could explore the use of palladium or copper catalysts in the presence of less toxic halogen sources to introduce the bromo and chloro substituents onto a 2-methoxybenzaldehyde (B41997) precursor in a controlled manner. These methods often offer high yields and selectivity under milder reaction conditions.

Flow Chemistry : Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability for hazardous reactions like halogenation. A multi-step flow synthesis could be designed to produce this compound, minimizing the handling of hazardous reagents and allowing for precise control over reaction parameters.

Bio-catalysis : The use of enzymes to catalyze specific reactions is a cornerstone of green chemistry. While challenging, the development of engineered halogenases and other enzymes could provide a highly selective and environmentally friendly route to polyhalogenated aromatic compounds.

Solvent-Free and Aqueous Systems : Moving away from volatile organic solvents is a key goal of sustainable chemistry. Research into solid-state reactions or reactions in aqueous micellar systems for the synthesis of halogenated benzaldehydes could significantly reduce the environmental footprint of their production. nih.govrjpn.org

A comparative table of potential synthetic routes is presented below, highlighting the advantages of modern sustainable methods.

| Synthesis Method | Traditional Approach | Sustainable/Novel Approach | Key Advantages of Sustainable Approach |

| Halogenation | Use of elemental bromine and chlorine, often with harsh acidic conditions. | Catalytic halogenation using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) with a suitable catalyst. | Milder reaction conditions, higher selectivity, reduced production of hazardous byproducts. |

| Reaction Solvent | Often employs chlorinated solvents like dichloromethane or carbon tetrachloride. | Use of greener solvents like ionic liquids, supercritical fluids, or solvent-free conditions. rjpn.org | Reduced environmental pollution and health hazards. |

| Energy Input | Conventional heating methods. | Microwave-assisted or ultrasound-assisted synthesis. rjpn.org | Faster reaction times, often leading to higher yields and reduced energy consumption. |

Integration into Supramolecular Assemblies and Self-Assembled Systems

The presence of halogen atoms (bromine and chlorine) on the aromatic ring of this compound opens up intriguing possibilities for its use in supramolecular chemistry. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is a powerful tool for directing the self-assembly of molecules into well-defined architectures.

Future research could investigate how this compound can be used as a building block for:

Crystal Engineering : The bromo and chloro substituents can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in other molecules to form predictable and stable crystal lattices. acs.org This could be exploited to create novel crystalline materials with tailored properties, such as for non-linear optics or as porous frameworks for gas storage.

Liquid Crystals : The rigid, substituted aromatic core of the molecule suggests its potential as a component in liquid crystalline materials. By incorporating it into larger molecular structures, it may be possible to create new liquid crystals with specific phase behaviors and electro-optical properties.

Self-Assembled Monolayers : The aldehyde group can be used to anchor the molecule to surfaces, while the halogenated aromatic ring can direct the formation of ordered two-dimensional arrays through halogen bonding and other intermolecular forces. mdpi.com Such self-assembled monolayers could have applications in electronics and sensor technology.

The strength of halogen bonding interactions depends on the halogen atom, with iodine typically forming the strongest bonds, followed by bromine and then chlorine. nih.gov The presence of both bromine and chlorine in this compound could lead to complex and competitive intermolecular interactions, offering a rich area for fundamental study.

High-Throughput Screening of Derivatized Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of large numbers of compounds for a specific biological activity or physical property. nih.gov this compound, with its reactive aldehyde group, is an ideal starting point for the creation of diverse chemical libraries.

The aldehyde functionality can readily undergo a variety of chemical transformations, including:

Reductive amination to form substituted amines.

Wittig reactions to form alkenes.

Condensation reactions to form imines, oximes, and hydrazones.

Oxidation to a carboxylic acid.

Reduction to an alcohol.

By reacting this compound with a diverse set of amines, phosphonium ylides, or other reagents in a parallel synthesis format, a large library of derivatives can be quickly generated. These libraries can then be screened for a wide range of activities.

| Library Type | Potential Applications | Screening Targets |

| Small Molecule Drug Candidates | Oncology, infectious diseases, neurodegenerative disorders. | Protein kinases, proteases, G-protein coupled receptors. |

| Agrochemicals | Herbicides, fungicides, insecticides. | Target enzymes in weeds, fungi, or insects. |

| Materials Science | Organic light-emitting diodes (OLEDs), sensors, polymers. | Luminescent properties, conductivity, thermal stability. |

The "plug-and-play" nature of the aldehyde group makes this compound a valuable scaffold for generating chemical diversity for HTS campaigns. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting the properties of new molecules to designing novel synthetic routes. gcande.org For a compound like this compound and its derivatives, AI and ML can be applied in several impactful ways:

Predictive Modeling : Machine learning models can be trained on existing data for halogenated aromatic compounds to predict the physicochemical properties, biological activity, and toxicity of this compound and its derivatives. nih.gov This can help to prioritize which derivatives to synthesize and test, saving time and resources.

De Novo Design : Generative AI models can be used to design entirely new molecules based on the this compound scaffold with optimized properties for a specific target. mdpi.com For example, an AI could be tasked with designing a derivative that is predicted to have high binding affinity to a particular enzyme while also having favorable drug-like properties.

Reaction Prediction and Synthesis Planning : AI tools can predict the outcomes of chemical reactions and even suggest entire synthetic pathways. asiaresearchnews.com This could be used to identify the most efficient and sustainable ways to synthesize not only this compound itself but also its derivatives for library creation.

Q & A

Q. How is 5-Bromo-3-chloro-2-methoxybenzaldehyde synthesized, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group introduction. A common approach is bromination of a precursor such as 3-chloro-2-methoxybenzaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) . Critical parameters include:

- Solvent choice : Dichloromethane or carbon tetrachloride minimizes side reactions.

- Temperature : Controlled reaction conditions (0–25°C) prevent over-bromination.

- Catalyst stoichiometry : Excess catalyst can lead to byproducts like dihalogenated derivatives.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aldehyde proton at δ 10.1–10.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves stereoelectronic effects and validates bond angles .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.

- Handling : Use anhydrous solvents and moisture-free environments to avoid hydrolysis of the methoxy group .

- Safety : Wear nitrile gloves and eye protection; avoid inhalation (use fume hoods) due to potential respiratory irritation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this benzaldehyde derivative?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack in Schiff base formation .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design inhibitors. Software like AutoDock Vina can model binding affinities using the compound’s halogen substituents as key recognition motifs .

Q. What strategies resolve contradictions in reaction yields when using different brominating agents (NBS vs. Br₂)?

Methodological Answer:

Q. How can researchers evaluate the bioactivity of this compound through enzyme inhibition assays?

Methodological Answer:

- Kinetic Assays : Measure inhibition constants (Kᵢ) using spectrophotometric methods. For example, incubate the compound with target enzymes (e.g., cytochrome P450) and monitor NADPH depletion at 340 nm .

- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). Data normalization against controls (DMSO vehicle) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.